molecular formula C9H11F2NO B1438193 {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine CAS No. 958863-69-9

{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine

Cat. No. B1438193
M. Wt: 187.19 g/mol
InChI Key: YIPIEQYTUDZLEY-UHFFFAOYSA-N
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Description

“{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine” is a chemical compound. It is also known as N-[3-(difluoromethoxy)benzyl]-2-methoxyethanamine . The compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The molecular structure of “{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine” is represented by the InChI code: 1S/C11H15F2NO2/c1-15-6-5-14-8-9-3-2-4-10(7-9)16-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3 .


Physical And Chemical Properties Analysis

“{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine” has a molecular weight of 231.24 . It is stored at a temperature of 28°C .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Studies have explored the metabolism and pharmacokinetics of related tertiary amines, investigating the isotope effects in enzymatic N-demethylation of tertiary amines by rodent liver homogenates. Such research helps in understanding the interaction of these compounds with biological systems, contributing to the development of therapeutic drugs (Abdel-Monem, 1975).

Neuropharmacological Potential

  • Certain derivatives of tertiary amines have been studied for their influence on learning and memory, indicating potential neuropharmacological applications. The research suggests that specific compounds can effectively influence cognitive processes, which may lead to the development of novel treatments for neurodegenerative diseases (Tsypysheva et al., 2019).

Anticonvulsant Properties

  • Schiff bases of N-methyl and N-acetyl isatin derivatives with different aryl amines, structurally related to {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine, have been synthesized and tested for their anticonvulsant activities, showing promising results compared to standard drugs. These findings could pave the way for new anticonvulsant medications (Verma et al., 2004).

properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPIEQYTUDZLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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